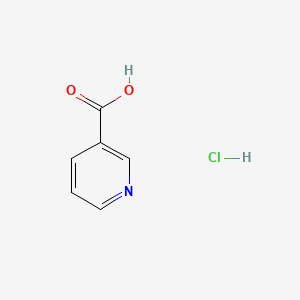

Niacin hydrochloride

Description

Historical Context and Evolution of Nicotinic Acid Research

The scientific journey of nicotinic acid is marked by a significant evolution, from its initial chemical synthesis to its identification as a crucial vitamin and later as a pharmacological agent.

Nicotinic acid was first synthesized in 1867 through the oxidation of nicotine (B1678760), a process from which its name is derived. wikipedia.orgnews-medical.net For decades, it was primarily used in applications like photography, with no known connection to health. news-medical.net The link to biology began to emerge in 1912 when Polish-American biochemist Casimir Funk isolated the substance from yeast and rice polishings while researching the cause of beriberi. news-medical.net

The crucial breakthrough came from studies of pellagra, a widespread and often fatal disease historically prevalent among populations with corn-based diets. news-medical.netkarger.com While the disease was first described in Spain by Gaspar Casal in 1735, its nutritional origin was not understood for centuries. news-medical.net In the early 20th century, the work of Dr. Joseph Goldberger of the U.S. Public Health Service was instrumental in identifying pellagra as a deficiency disease linked to diet. karger.com The definitive discovery occurred in 1937 when American biochemist Conrad Arnold Elvehjem and his team at the University of Wisconsin isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid. news-medical.netkarger.compbs.org They demonstrated that nicotinic acid could cure the analogous condition of "black tongue" in dogs. karger.com This discovery established nicotinic acid as an essential vitamin, which became known as vitamin B3, being the third B vitamin to be identified. bionity.comnews-medical.net The name "niacin" was later introduced to distinguish the vitamin from the nicotine found in tobacco. bionity.comwikipedia.org

| Year | Discovery | Key Figure(s) | Significance |

| 1867 | First synthesis of nicotinic acid from nicotine oxidation. wikipedia.orgnews-medical.net | - | Chemical characterization of the compound. |

| 1912 | Isolation of nicotinic acid from yeast and rice polishings. news-medical.net | Casimir Funk | First indication of its presence in natural food sources. |

| 1915-1920s | Pellagra identified as a dietary deficiency disease. news-medical.netkarger.com | Joseph Goldberger | Shifted understanding of pellagra from an infectious to a nutritional disease. |

| 1937 | Identification of nicotinic acid as the "pellagra-preventing factor". news-medical.netkarger.compbs.org | Conrad A. Elvehjem | Confirmed the vitamin nature of nicotinic acid (Vitamin B3) and its role in preventing pellagra. |

For nearly two decades after its identification as a vitamin, research on nicotinic acid centered on its nutritional role in preventing and treating pellagra. karger.com A major paradigm shift occurred in 1955 when Altschul and colleagues discovered that pharmacological doses of nicotinic acid possessed lipid-lowering properties. wikipedia.org This finding established nicotinic acid as the first known lipid-lowering drug, predating the introduction of statins by several decades. wikipedia.orgnih.gov

This discovery launched a new era of pharmacological research. Scientists began investigating high-dose nicotinic acid as a treatment for hyperlipidemia. bionity.comnih.gov Research demonstrated its ability to reduce levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides, while simultaneously increasing levels of high-density lipoprotein (HDL) cholesterol. nih.govtaylorandfrancis.comfoodandnutritionresearch.net It is important to note that these pharmacological effects are specific to nicotinic acid; its amide derivative, nicotinamide (B372718), functions as a vitamin but does not exhibit the same lipid-modifying or vasodilatory effects. taylorandfrancis.comwikipedia.org This transition from a nutritional supplement to a therapeutic agent marked a pivotal point in the compound's research history, opening up new avenues in cardiovascular medicine and pharmacology. nih.govnih.gov

Scope and Significance of Current Research on Nicotinic Acid Hydrochloride

Contemporary research on nicotinic acid hydrochloride is multifaceted, addressing a range of modern health issues and contributing significantly to fundamental and applied sciences.

Nicotinic acid hydrochloride is at the center of investigations into several major health challenges:

Cardiovascular and Metabolic Diseases : While its role as a lipid-modifying agent is well-established, research continues to explore its potential in reducing the risk of cardiovascular events. nih.govresearchgate.net Although some large-scale trials have questioned its added benefit when combined with statin therapy for preventing cardiovascular incidents, its potent effect on HDL cholesterol maintains research interest. wikipedia.orgnih.govexamine.com Studies also delve into its impact on broader metabolic health, including its effects on glucose metabolism and mitochondrial function. medchemexpress.comnih.gov

Cancer Research : As a precursor to NAD, nicotinic acid is integral to DNA repair mechanisms. bionity.comoregonstate.edu This has spurred research into its potential role in cancer chemoprevention. taylorandfrancis.com Investigations, often using in vitro models, are exploring its effects on various cancers, with a particular focus on skin cancer. taylorandfrancis.commedchemexpress.com

Neuroscience : Researchers are exploring the potential neuroprotective effects of nicotinic acid and its derivatives. ontosight.ai Its fundamental role in the central nervous system and in protecting against neuronal death makes it a compound of interest for neurodegenerative disease research. researchgate.net

Aging and Mitochondrial Health : More recent research has highlighted the ability of nicotinic acid to improve mitochondrial function. nih.gov This is a significant area of study, as mitochondrial dysfunction is a hallmark of aging and many age-related diseases. nih.gov

The study of nicotinic acid hydrochloride has yielded significant insights and tools for medicinal chemistry and pharmacology.

Understanding Receptor Pharmacology : A landmark achievement was the discovery of the G protein-coupled receptor GPR109A, which is the receptor for nicotinic acid. nih.govannualreviews.org This discovery provided a molecular basis for understanding both the therapeutic lipid-modifying effects and the common side effect of flushing, which are mediated through this receptor. nih.gov

Mechanism of Action : Pharmacological studies have elucidated that nicotinic acid lowers lipid levels primarily by inhibiting the synthesis of VLDL in the liver and reducing the mobilization of free fatty acids from fat tissue. nih.govmedicines.org.aunps.org.au Its ability to increase HDL is partly due to inhibiting the breakdown of apolipoprotein A1, a key component of HDL particles. wikipedia.org

Drug Discovery and Development : The understanding of its mechanism and receptor has fueled efforts in medicinal chemistry to design novel compounds. The goal is to create new agonists for the nicotinic acid receptor that retain the beneficial lipid-modifying properties while minimizing or eliminating the undesirable flushing effect. nih.govannualreviews.orgebi.ac.uk This includes the synthesis of various derivatives and the development of improved drug delivery formulations. ontosight.ai

Green Chemistry and Biocatalysis : In the realm of chemical production, modern research is focused on developing enzymatic and biocatalytic methods for synthesizing nicotinic acid. frontiersin.orgmdpi.com These "green chemistry" approaches offer an environmentally friendlier alternative to traditional industrial synthesis, which often involves harsh conditions and produces significant waste. frontiersin.orgnih.gov

Overview of Key Research Areas

Current academic research on nicotinic acid hydrochloride is concentrated in several key, often overlapping, areas:

Lipid Metabolism and Cardiovascular Health : This remains a primary focus, with ongoing studies to further dissect the molecular pathways through which nicotinic acid modulates lipoprotein metabolism. nih.govresearchgate.net A key challenge is to clarify its clinical utility in the context of modern statin-based therapies for cardiovascular disease prevention. examine.com

Inflammation and Immunology : Studies are exploring the anti-inflammatory properties of nicotinic acid. ontosight.aitaylorandfrancis.com This research investigates its effects on immune cells and its potential application in inflammatory conditions.

Novel Derivatives and Therapeutic Applications : A significant portion of research is dedicated to the synthesis and evaluation of new nicotinic acid derivatives. ontosight.ai The objective is to develop compounds with improved efficacy and better therapeutic profiles for a range of conditions, from dyslipidemia to neurodegenerative disorders and skin diseases. nih.govtaylorandfrancis.comresearchgate.net

| Research Area | Focus of Investigation | Potential Significance |

| Lipid Metabolism | Mechanisms of LDL/VLDL reduction and HDL elevation. wikipedia.orgnih.govnps.org.au | Treatment of dyslipidemia and prevention of atherosclerosis. nih.gov |

| Cellular Metabolism & Aging | Role as an NAD+ precursor, impact on mitochondrial function and DNA repair. nih.govoregonstate.edu | Countering age-related metabolic decline and enhancing cellular resilience. nih.gov |

| Neuroscience | Neuroprotective effects and role in central nervous system function. ontosight.airesearchgate.net | Potential therapeutic strategies for neurodegenerative diseases. ontosight.ai |

| Medicinal Chemistry | Synthesis of novel receptor agonists and derivatives. ontosight.ainih.gov | Development of new drugs with improved efficacy and fewer side effects. annualreviews.org |

| Biocatalysis | Enzymatic synthesis routes for nicotinic acid production. frontiersin.orgmdpi.com | Environmentally sustainable industrial production methods. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTWUVRCFHJPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-67-6 (Parent) | |

| Record name | Niacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2060911 | |

| Record name | 3-Pyridinecarboxylic acid, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-79-3 | |

| Record name | 3-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niacin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinecarboxylic acid, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Biology of Nicotinic Acid Hydrochloride

Established Synthetic Pathways for Nicotinic Acid and its Hydrochloride Salt

Nicotinic acid, also known as niacin or vitamin B3, and its corresponding hydrochloride salt are crucial compounds with significant industrial and pharmaceutical applications. nih.govnih.gov The synthesis of these compounds can be achieved through various established pathways, including industrial-scale chemical syntheses and emerging biotechnological routes.

A primary industrial method for producing nicotinic acid involves the oxidation of substituted pyridines, most notably 3-methylpyridine (B133936) (β-picoline) and 5-ethyl-2-methylpyridine (B142974). nih.govnih.gov The oxidation of 5-ethyl-2-methylpyridine with nitric acid has been a historically significant route. nih.govnih.gov This process is typically carried out under high temperatures (190–270 °C) and pressures (2–8 MPa). nih.govresearchgate.net The reaction proceeds through an unstable intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is then decarboxylated to yield nicotinic acid. nih.gov Continuous processes can achieve high conversion (96%) and yield (91%). nih.gov

The oxidation of 3-methylpyridine represents another major industrial pathway. nih.gov Various oxidizing agents and catalytic systems have been employed for this conversion. For instance, catalytic oxidation with oxygen in supercritical water has been explored, yielding nicotinic acid with varying conversion and selectivity depending on the reaction conditions. nih.gov Another approach involves the use of a catalytic system comprising N-hydroxyphthalimide (NHPI), Co(OAc)₂, and Mn(OAc)₂ in acetic acid, which has been shown to produce nicotinic acid with a 95% yield at 97% conversion of 3-picoline. mdpi.com

Interactive Data Table: Oxidation of Methylpyridines for Nicotinic Acid Synthesis

| Starting Material | Oxidizing Agent/Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Yield (%) |

| 5-ethyl-2-methylpyridine | Nitric Acid | 190-270 | 2-8 | 96 | 91 |

| 3-methylpyridine | Oxygen (supercritical water) | 260 | 22 | 83 | 66 |

| 3-methylpyridine | NHPI/Co(OAc)₂/Mn(OAc)₂ | 150 | 2 | 97 | 95 |

Ammoxidation of 3-methylpyridine to 3-cyanopyridine (B1664610) (nicotinonitrile) is a highly efficient industrial process. nih.govwikipedia.orgmdpi.com This gas-phase reaction is typically carried out in a fluidized bed reactor at temperatures between 280–500 °C and pressures up to 0.5 MPa, using a heterogeneous catalyst, often based on vanadium(V) oxide with promoters like TiO₂, ZrO₂, or MoO₃. nih.govmdpi.com The resulting 3-cyanopyridine serves as a key intermediate for the production of both nicotinamide (B372718) and nicotinic acid. wikipedia.orgwikipedia.org

The subsequent hydrolysis of 3-cyanopyridine can be controlled to yield either nicotinamide or nicotinic acid. mdpi.comgoogle.com Alkaline hydrolysis, for instance, using sodium hydroxide (B78521) or potassium hydroxide at elevated temperatures and pressures, can produce nicotinic acid. mdpi.com Enzymatic hydrolysis offers a more selective route to nicotinamide, avoiding the further hydrolysis to nicotinic acid. wikipedia.org However, methods for the successful hydrolysis of the intermediate amide to nicotinic acid have been established. mdpi.com

Interactive Data Table: Ammoxidation and Hydrolysis for Nicotinic Acid Synthesis

| Step | Reactant | Reagents/Catalyst | Temperature (°C) | Pressure (MPa) | Product |

| Ammoxidation | 3-methylpyridine, Air, NH₃ | V₂O₅-based catalyst | 280-500 | up to 0.5 | 3-cyanopyridine |

| Hydrolysis | 3-cyanopyridine | NaOH or KOH | 190 | 1.5-2 | Nicotinic Acid |

Historically, the first synthesis of nicotinic acid was achieved in 1867 through the oxidation of nicotine (B1678760) using potassium chromate (B82759) and sulfuric acid. wikipedia.org Other oxidizing agents such as nitric acid and potassium permanganate (B83412) have also been used to convert nicotine to nicotinic acid. orgsyn.org The oxidation of nicotine with nitric acid involves dissolving nicotine in dilute nitric acid to form nicotine nitrate (B79036), which is then heated with more concentrated nitric acid to yield nicotinic acid nitrate. google.com This can then be converted to nicotinic acid. google.com More recent studies have explored the use of hydrogen peroxide as an oxidizing agent for this transformation. jetir.org

The hydrochloride salt of nicotinic acid can be prepared from the crude nicotinic acid nitrate by heating it with concentrated hydrochloric acid. orgsyn.org After evaporation, the process is repeated to ensure complete conversion, yielding nicotinic acid hydrochloride. orgsyn.org

Biotechnological approaches for nicotinic acid synthesis are gaining attention as more environmentally friendly alternatives to traditional chemical methods. nih.gov In many organisms, including mammals and some bacteria, nicotinic acid is synthesized de novo from precursors like tryptophan or aspartic acid, with quinolinic acid being a key intermediate. wikipedia.org

The enzymatic conversion of quinolinic acid to nicotinic acid mononucleotide is a crucial step in the de novo biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD). semanticscholar.orgnih.gov This reaction is catalyzed by quinolinate phosphoribosyltransferase. nih.gov In eukaryotes, the pathway to quinolinic acid often starts from tryptophan, whereas some prokaryotes utilize a pathway beginning with aspartate and dihydroxyacetone phosphate (B84403). Research has shown that a non-enzymatic sequence of reactions can also produce nicotinic acid and its precursor, quinolinic acid, from aspartic acid and dihydroxyacetone phosphate, suggesting a potential prebiotic origin for this pathway. nih.gov

Biotechnological Production Routes

Microbial Bioconversion (e.g., Escherichia coli, Corynebacterium glutamicum)

Microbial bioconversion presents a sustainable alternative to traditional chemical synthesis methods for nicotinic acid, which often involve harsh conditions and hazardous byproducts nih.gov. Genetically engineered microorganisms, particularly Escherichia coli, have been developed as efficient whole-cell biocatalysts.

Escherichia coli has been engineered to produce nicotinic acid from precursors like 3-methylpyridine (3-MP) nih.gov. In one study, recombinant E. coli cells expressing enzymes from Pseudomonas putida mt-2, specifically xylene monooxygenase and benzyl (B1604629) alcohol dehydrogenase, were optimized for this biotransformation nih.gov. This biocatalytic system achieved a high conversion yield. Another approach involves using recombinant E. coli that expresses nitrilase from Acidovorax facilis 72W to hydrolyze 3-cyanopyridine into nicotinic acid mdpi.com. To enhance industrial applicability, these recombinant cells have been immobilized using sodium alginate, which improves thermal and pH stability mdpi.com.

While E. coli has been a primary focus for producing nicotinic acid and its derivatives like β-nicotinamide mononucleotide (NMN) nih.govasm.orgacs.org, Corynebacterium glutamicum is another important industrial microorganism. It is widely used for producing amino acids and has been engineered for the production of various organic acids, such as succinic acid, under specific oxygen conditions nih.govnih.govmdpi.com. Its robust and flexible metabolism makes it a suitable platform for producing valuable chemicals, including precursors for nicotinic acid synthesis nih.govmdpi.com. Metabolic engineering strategies applied to C. glutamicum for other products demonstrate its potential as a host for efficient nicotinic acid biosynthesis nih.govmdpi.com.

Table 1: Microbial Bioconversion of Nicotinic Acid Precursors

| Microorganism | Precursor | Key Enzyme(s) | Product | Yield | Reference |

|---|---|---|---|---|---|

| Escherichia coli MG1655 RARE | 3-Methylpyridine | Xylene Monooxygenase, Benzyl Alcohol Dehydrogenase | Nicotinic Acid | 92.0% ± 3.9% | nih.gov |

| Escherichia coli pRSF-AfNit2 | 3-Cyanopyridine | Nitrilase | Nicotinic Acid | 95% activity recovery (immobilized) | mdpi.com |

Advanced Synthesis Techniques and Innovations

Recent advancements in synthesis have focused on improving efficiency, sustainability, and enabling new research applications through specialized labeling techniques.

Traditional industrial synthesis of nicotinic acid, primarily through the oxidation of 5-ethyl-2-methylpyridine with nitric acid, raises environmental concerns due to the production of nitrous oxide, a potent greenhouse gas nih.govnih.govresearchgate.net. Green chemistry principles have driven the development of more ecologically sound methods.

A key innovation is the catalytic gas-phase oxidation of 3-picoline directly to nicotinic acid using air as the oxidant chimia.ch. This method avoids harsh chemical oxidants and reduces waste. Research has also focused on developing novel heterogeneous solid catalysts, such as manganese-substituted aluminophosphates, which can be used with non-corrosive oxidants like acetyl peroxyborate wikipedia.orgacs.org. This approach circumvents the generation of nitrogen oxides associated with traditional ammoxidation processes wikipedia.orgacs.org.

Biocatalysis is another cornerstone of green synthesis for nicotinic acid derivatives. The use of enzymes, such as lipase (B570770) from Candida antarctica (Novozym® 435), in continuous-flow microreactors allows for the synthesis of nicotinamide derivatives under mild conditions (50°C) with high yields (81.6–88.5%) and significantly reduced reaction times (from 24 hours to 35 minutes) nih.gov. This enzymatic method utilizes environmentally friendly solvents like tert-amyl alcohol and avoids the poor atom economy of traditional condensation reagents nih.gov. Furthermore, photocatalysis using metal-free carbon nitride-based materials has been explored for the oxidation of 3-pyridinemethanol (B1662793) to nicotinic acid under visible light, offering an energy-efficient pathway mdpi.com.

Table 2: Comparison of Nicotinic Acid Synthesis Methods

| Method | Starting Material | Oxidant/Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Traditional Chemical | 5-ethyl-2-methylpyridine | Nitric Acid | High conversion (96%) and yield (91%) | Produces N₂O (greenhouse gas); corrosive nih.govresearchgate.net |

| Gas-Phase Oxidation | 3-Picoline | Air / Heterogeneous Catalyst | Environmentally friendly (uses air); reduces waste chimia.ch | Requires specialized reactor technology |

| Heterogeneous Catalysis | 3-Picoline | Mn-substituted aluminophosphates / Acetyl peroxyborate | Avoids corrosive agents and nitrogen oxides wikipedia.orgacs.org | Catalyst development and cost |

| Enzymatic Synthesis | Methyl nicotinate (B505614) / Amines | Novozym® 435 Lipase | Mild conditions; high yields; rapid reaction time nih.gov | Specific to nicotinamide derivatives |

| Photocatalysis | 3-Pyridinemethanol | GCN-based photocatalysts | Uses visible light; energy-efficient | Lower yields compared to industrial methods mdpi.com |

The synthesis of radiolabeled nicotinic acid and its analogs is crucial for biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). These radiotracers allow for the non-invasive study of biological pathways and transporter functions.

Carbon-11 ([¹¹C]) is a commonly used radionuclide for PET imaging. [Carboxyl-¹¹C]niacin has been synthesized via a rapid, one-step, copper-mediated ¹¹C-carboxylation reaction researchgate.net. This automated synthesis uses cyclotron-produced [¹¹C]CO₂ and a 3-pyridine boronic acid pinacol (B44631) ester precursor. The reaction is completed in approximately 10 minutes at 110°C, yielding the final product with a radiochemical yield (RCY) of 17 ± 2% and a molar activity (Am) of 7 ± 1 GBq/μmol researchgate.net. Other methods for producing ¹¹C-labeled compounds involve using [¹¹C]methyl iodide or [¹¹C]methyl triflate for methylation reactions nih.gov.

Fluorine-18 ([¹⁸F]) is another important radionuclide for PET due to its longer half-life (109.7 min), which allows for more complex syntheses and wider distribution mdpi.com. Various ¹⁸F-labeled analogs of nicotinic acid have been developed to study specific biological targets nih.gov. For example, [¹⁸F]FNA-S-ACooP, a radiopeptide for imaging fatty acid binding protein 3, was synthesized using an activated ester of fluoronicotinic acid as a prosthetic compound nih.gov. The synthesis achieved a decay-corrected radiochemical yield of 29.9% ± 2.3% with a total synthesis time of about 181 minutes nih.gov.

Table 3: Synthesis of Radiolabeled Nicotinic Acid Analogs

| Radiotracer | Radionuclide | Precursor | Synthesis Method | Radiochemical Yield (RCY) | Molar Activity (Am) | Reference |

|---|---|---|---|---|---|---|

| [carboxyl-¹¹C]Niacin | ¹¹C | 3-Pyridine boronic acid pinacol ester | Cu-mediated ¹¹C-carboxylation | 17 ± 2% | 7 ± 1 GBq/μmol | researchgate.net |

| [¹⁸F]FNA-S-ACooP | ¹⁸F | Activated ester of fluoronicotinic acid | Prosthetic group labeling | 29.9 ± 2.3% | 36.2 ± 22.0 MBq/nmol | nih.gov |

| [¹¹C]Methyl-labeled ligands | ¹¹C | Desmethyl precursor | Reaction with ¹¹C-iodomethane | 33% | 184 GBq/μmol (average) | snmjournals.org |

Structural Elucidation and Characterization in Synthesis Research

The characterization and structural elucidation of nicotinic acid hydrochloride are fundamental to confirming its identity, purity, and crystalline form, which are critical aspects of synthesis research. A variety of analytical techniques are employed for this purpose.

X-ray and Electron Diffraction are powerful techniques for determining the precise three-dimensional atomic structure of crystalline solids. The crystal structure of nicotinic acid has been solved using X-ray diffraction, revealing its unit cell parameters and space group nanomegas.com. For nanocrystalline materials that are too small for conventional X-ray analysis, 3D electron diffraction tomography has been successfully used. This technique confirmed the known crystal structure from a crystal of approximately 250 nm in size, demonstrating its utility for analyzing nano-sized particles or poorly crystallized samples nanomegas.com. Preliminary X-ray crystallographic analysis has also been performed on enzymes that interact with nicotinic acid derivatives, such as nicotinic acid mononucleotide adenylyltransferase, providing insights into its molecular interactions nih.gov.

Spectroscopic and Chromatographic Methods are routinely used for the identification, quantification, and purity assessment of nicotinic acid.

UV-Vis Spectroscopy : A simple and economic UV spectrophotometric method has been developed for the estimation of niacin in bulk and pharmaceutical forms. The wavelength of maximum absorbance (λmax) for niacin in ethanol (B145695) is 262 nm researchgate.netjapsonline.com.

Liquid Chromatography (LC) : High-performance liquid chromatography (HPLC) is widely used for the separation and analysis of nicotinic acid and its related compounds, such as nicotinamide sielc.com. When coupled with a diode array detector (DAD), HPLC can identify impurities, such as isonicotinic acid, by comparing retention times and UV absorbance spectra. Isonicotinic acid shows a λmax at 270 nm, distinct from nicotinic acid's 260 nm, allowing for its detection and quantification nih.gov.

Table 4: Crystallographic and Spectroscopic Data for Nicotinic Acid

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| 3D Electron Diffraction | Unit Cell Parameter (a) | 7.19 Å | nanomegas.com |

| Unit Cell Parameter (b) | 11.74 Å | nanomegas.com | |

| Unit Cell Parameter (c) | 7.28 Å | nanomegas.com | |

| Unit Cell Angle (β) | 112.45º | nanomegas.com | |

| Space Group | P2₁/c | nanomegas.com | |

| UV-Vis Spectroscopy | λmax (in ethanol) | 262 nm | researchgate.netjapsonline.com |

| HPLC-DAD | λmax (in mobile phase) | 260 nm | nih.gov |

| λmax of Isonicotinic Acid Impurity | 270 nm | nih.gov |

Molecular Mechanisms of Action of Nicotinic Acid Hydrochloride

Receptor-Mediated Pharmacodynamics

The primary pharmacodynamics of nicotinic acid are initiated by its interaction with specific cell surface receptors, particularly G protein-coupled receptors. Additionally, certain derivatives of nicotinic acid have been shown to interact with nicotinic acetylcholine (B1216132) receptors.

Nicotinic acid's main effects are mediated through its binding to a family of hydroxycarboxylic acid (HCA) receptors. The key receptor responsible for its lipid-modifying effects is GPR109A, also known as HCA2 or HM74A. nih.govnih.gov A related receptor, HCA3 (or GPR109B), is also recognized as a low-affinity target for nicotinic acid. frontiersin.org These receptors are predominantly expressed in adipocytes and immune cells like macrophages. scholarpedia.orgresearchgate.net

Nicotinic acid functions as a high-affinity agonist for the GPR109A/HCA2 receptor. nih.gov This receptor is the molecular target through which nicotinic acid mediates its primary anti-lipolytic effect. wikipedia.org The interaction is specific, with the carboxyl group of the nicotinic acid molecule playing a crucial role in receptor binding and activation. In contrast, HCA3 serves as a low-affinity receptor for nicotinic acid. frontiersin.org The endogenous ligand for GPR109A has been identified as the ketone body β-hydroxybutyrate, which links the receptor's function to metabolic states like fasting. wikipedia.orgwikipedia.org

| Receptor Name | Alternative Names | Affinity for Nicotinic Acid | Primary Location |

|---|---|---|---|

| HCA2 | GPR109A, HM74A | High | Adipocytes, Macrophages, Spleen |

| HCA3 | GPR109B, NIACR2 | Low | Granulocytes, Skin, Adipose Tissue |

Both HCA2 and HCA3 are Gi/o-coupled G protein-coupled receptors (GPCRs). frontiersin.orgscholarpedia.org Upon agonist binding by nicotinic acid, the receptor activates the associated heterotrimeric G protein. This leads to the inhibition of the enzyme adenylyl cyclase. plos.org The inhibition of adenylyl cyclase results in a decrease in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Lower cAMP levels lead to reduced activation of protein kinase A (PKA), a key enzyme in the lipolysis cascade. wikipedia.orgplos.org This signaling pathway is central to the anti-lipolytic effects of nicotinic acid in adipose tissue. plos.org

While nicotinic acid itself primarily targets the G protein-coupled HCA receptors, certain structurally related compounds, considered nicotinic acid derivatives, have been shown to interact with nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are critical for fast synaptic transmission in the nervous system. wikipedia.orgresearchgate.net

One notable derivative is arecoline (B194364), an alkaloid found in the areca nut. mdpi.com Research has demonstrated that arecoline acts on select nAChR subtypes. nih.govnih.gov It functions as a partial agonist at nAChRs containing α4 and β2 subunits, as well as those containing α6 and β3 subunits, with an efficacy of approximately 6-10% compared to acetylcholine. nih.govnih.gov Furthermore, arecoline acts as a silent agonist at the α7 nAChR subtype; it does not activate the receptor alone but elicits a significant response when co-applied with a positive allosteric modulator. nih.govnih.gov

| Nicotinic Acid Derivative | Target nAChR Subtype | Observed Activity |

|---|---|---|

| Arecoline | α4β2 | Partial Agonist |

| α6β3 | Partial Agonist | |

| α7 | Silent Agonist |

*Receptor subtypes containing these subunits.

G Protein-Coupled Receptors (GPR109A, HM74A, HCA2, HCA3)

Cellular and Biochemical Pathways Affected

The receptor-mediated actions of nicotinic acid initiate a cascade of events that profoundly impact cellular and biochemical pathways, particularly those involved in lipid homeostasis.

The most well-characterized effect of nicotinic acid is the regulation of lipid metabolism, which stems from the activation of GPR109A in adipocytes. plos.orgmdpi.com

The Gi-mediated reduction in cAMP and PKA activity leads to the inhibition of lipolysis, the process of breaking down stored triglycerides in adipose tissue. plos.org This reduces the release of free fatty acids (FFAs) into the bloodstream. plos.org The diminished flux of FFAs from adipose tissue to the liver is a critical consequence, as these fatty acids are the primary substrates for hepatic triglyceride synthesis. plos.orgmdpi.com

With a reduced supply of FFAs, the liver's production of triglycerides and, subsequently, very low-density lipoprotein (VLDL) is decreased. plos.orgmdpi.com Since low-density lipoprotein (LDL) is a metabolic byproduct of VLDL, plasma LDL levels also fall. Additionally, nicotinic acid has been shown to directly inhibit the activity of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the final step of triglyceride synthesis in the liver. wikipedia.org Nicotinic acid also increases levels of high-density lipoprotein (HDL) cholesterol, although the mechanism is not fully understood. It is believed to involve an increase in the levels of apolipoprotein A1, a major component of HDL, by inhibiting its breakdown.

Regulation of Lipoprotein Production and Catabolism (VLDL, LDL, HDL, Lp(a))

Anti-inflammatory and Immunomodulatory Effects

Beyond its impact on lipid metabolism, nicotinic acid exhibits significant anti-inflammatory and immunomodulatory properties. nih.govcore.ac.ukovid.com It has been shown to inhibit the production of pro-inflammatory cytokines. core.ac.uk In vivo studies have demonstrated that nicotinic acid can inhibit paw edema induced by carrageenan in animal models, providing evidence of its anti-inflammatory activity. nih.govcore.ac.uk Combination therapy studies have suggested that nicotinic acid can work synergistically with other anti-inflammatory agents like prednisolone (B192156) to reduce inflammation in experimental models of rheumatoid arthritis. nih.gov This is achieved in part by reducing levels of inflammatory markers such as myeloperoxidase, nitric oxide, and C-reactive protein, and by modulating the expression of cytokines like IFN-γ and IL-10. nih.gov

Impact on Vascular Endothelium

Nicotinic acid has been shown to positively influence vascular endothelial function, which is crucial for maintaining cardiovascular health. Research indicates that niacin can inhibit acute vascular inflammation and improve endothelial dysfunction, independent of its effects on plasma lipid levels nih.gov. Studies in animal models have demonstrated that supplementation with niacin markedly decreases the endothelial expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and monocyte chemotactic protein-1 (MCP-1) during induced vascular inflammation nih.gov.

Furthermore, nicotinic acid enhances endothelial-dependent vasorelaxation nih.gov. This effect is partly attributed to the promotion of endothelial nitric oxide synthase (eNOS) function, which leads to an increase in the bioavailability of nitric oxide (NO), a key signaling molecule in vasodilation benthamopen.com. A meta-analysis of randomized controlled trials concluded that treatment with niacin significantly improves flow-mediated dilation (FMD), a surrogate marker of endothelial function nih.gov. This improvement in endothelial health is a key aspect of its vasoprotective effects.

| Effect | Mechanism | Reference |

|---|---|---|

| Inhibition of Vascular Inflammation | Decreased expression of VCAM-1, ICAM-1, and MCP-1 | nih.gov |

| Improved Endothelial Dysfunction | Enhanced endothelial-dependent vasorelaxation | nih.gov |

| Increased Nitric Oxide Bioavailability | Promotion of eNOS activity | benthamopen.com |

| Improved Flow-Mediated Dilation | Significant improvement in FMD in clinical trials | nih.gov |

Influence on Immune Cells

The effects of nicotinic acid extend to the immune system, where it exhibits direct anti-inflammatory properties. These actions are primarily mediated through the activation of its specific G protein-coupled receptor, GPR109A, which is expressed on various immune cells, including monocytes, macrophages, and neutrophils nih.govnih.gov.

Activation of GPR109A on macrophages by nicotinic acid has been shown to inhibit the progression of atherosclerosis, a chronic inflammatory disease of the arteries nih.govmpg.de. Research indicates that nicotinic acid prevents macrophages from migrating into the vascular wall, thereby reducing chronic inflammation mpg.de. Furthermore, it can alter gene expression in these immune cells, enhancing their ability to remove cholesterol from the atherosclerotic plaque mpg.de. In vitro studies have shown that nicotinic acid attenuates the release of pro-inflammatory cytokines from human monocytes stimulated with Toll-like receptor (TLR) ligands nih.gov. This suggests that nicotinic acid has a direct modulatory effect on inflammatory signaling pathways within immune cells.

Prostaglandin (B15479496) D2 and E2 Modulation

One of the most well-known side effects of nicotinic acid, cutaneous flushing, is directly linked to its modulation of prostaglandins (B1171923). This response is initiated by the binding of nicotinic acid to the GPR109A receptor, which is expressed in skin Langerhans cells and keratinocytes embopress.orgjci.org.

The activation of GPR109A triggers a cascade of intracellular events, leading to the synthesis and release of prostaglandins, most notably prostaglandin D2 (PGD2) and, to a lesser extent, prostaglandin E2 (PGE2) embopress.orgnih.gov. In vitro studies have confirmed that nicotinic acid induces the secretion of PGD2 from cultured human macrophages nih.gov. This release of PGD2 then acts on nearby blood vessels, causing vasodilation and the characteristic flushing and sensation of heat jci.org. The mechanism involves the activation of phospholipase A2, which releases arachidonic acid from cell membranes, making it available for conversion into prostaglandins by cyclooxygenase (COX) enzymes, particularly COX-2 jci.orgresearchgate.net.

Neurobiological Mechanisms

Beyond its cardiovascular effects, nicotinic acid hydrochloride demonstrates significant neurobiological activity, with potential implications for neuronal health and protection against neurodegenerative diseases.

Potential Neuroprotective Effects

Emerging research suggests that nicotinic acid possesses neuroprotective properties. Studies have indicated its potential benefits in the context of neurodegenerative conditions such as Alzheimer's disease and ischemic stroke benthamopen.comresearchgate.netcenterwatch.com. In the context of Alzheimer's disease, increased dietary intake of niacin has been correlated with a reduced risk of the disease and age-associated cognitive decline centerwatch.com. Laboratory studies using differentiated SH-SY5Y cells, a model for neuronal cells, have shown that nicotinic acid can protect against amyloid β-induced cytotoxicity nih.gov. It was found to increase cell viability, reduce lactate (B86563) dehydrogenase (LDH) levels, and attenuate mitochondrial dysfunction caused by amyloid β exposure nih.gov.

Furthermore, in animal models of ischemic stroke, niacin has been shown to act as a neuroprotective and neurorestorative agent, promoting angiogenesis and arteriogenesis, which can improve neurobehavioral recovery benthamopen.comresearchgate.net.

Role in Neuronal Health and Survival

Nicotinic acid, in its various forms, is essential for the proper development, survival, and function of neurons within the central nervous system (CNS) nih.gov. Its amide form, nicotinamide (B372718), has been particularly studied for its role in promoting neuronal differentiation and survival nih.gov. Nicotinamide has been shown to accelerate the differentiation of embryonic stem cells into neurons and to protect neuronal cells in models of ischemic stroke nih.govnih.gov. The neuroprotective effects are, in part, attributed to the maintenance of cellular energy levels and the inhibition of certain enzymes involved in cell death pathways nih.gov. While nicotinic acid and nicotinamide have distinct pharmacological profiles, their shared role as precursors to NAD+ is fundamental to their impact on neuronal health.

| Neurobiological Role | Observed Effect | Reference |

|---|---|---|

| Neuroprotection in Alzheimer's Disease Models | Protection against amyloid β-induced cytotoxicity and mitochondrial dysfunction | nih.gov |

| Neurorestoration in Stroke Models | Promotes angiogenesis and arteriogenesis, improving recovery | benthamopen.comresearchgate.net |

| Neuronal Development | Enhances the conversion of embryonic stem cells to neural progenitors | nih.gov |

| Neuronal Survival | Protects neurons from traumatic injury, ischemia, and stroke | nih.gov |

Influence on Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Precursors and Metabolism

A cornerstone of nicotinic acid's biological importance, including its neuroprotective effects, is its role as a precursor to nicotinamide adenine dinucleotide (NAD+) aboutnad.comnih.gov. NAD+ is a critical coenzyme involved in a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling nih.govmedchemexpress.com.

Cellular Homeostasis and Signaling

Nicotinic acid plays a significant role in maintaining cellular balance and modulating key signaling pathways. Its effects are notable in the regulation of gene expression, the control of programmed cell death (apoptosis) and oxidative stress, and the modulation of intracellular ion concentrations.

Nicotinic acid is known to have widespread effects on the expression of genes, particularly those involved in lipid metabolism and inflammation nih.gov. However, the direct regulatory effects of nicotinic acid on the expression of specific apoptosis-related genes such as B-cell lymphoma 2 (BCL2) and BCL2-associated X protein (BAX), or the lipid metabolism enzyme Acetyl-CoA Carboxylase Alpha (ACACA), are not yet extensively detailed in scientific literature. While related compounds and precursors have been shown to influence BCL2 and BAX expression, direct evidence for nicotinic acid's role in modulating the transcription of these specific genes remains an area for further investigation researchgate.net.

Nicotinic acid demonstrates significant protective effects against apoptosis and oxidative stress. Studies have shown that it can inhibit programmed cell death in various contexts, such as in ovarian cells and neurons under stress karger.com. This protective role is closely linked to its ability to mitigate oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and antioxidants karger.comnih.gov.

Nicotinic acid supplementation has been found to protect hepatocytes from cell death induced by oxidative agents like hydrogen peroxide (H₂O₂) nih.gov. Its antioxidant properties are evident in its ability to decrease the production of endothelial ROS nih.gov. A key mechanism in this process is the preservation of intracellular antioxidant levels. Specifically, pretreatment with nicotinic acid can alleviate the depletion of glutathione (B108866) (GSH), a critical cellular antioxidant, and prevent the subsequent elevation of its oxidized form (GSSG) during oxidative stress nih.gov. This helps maintain the cellular redox balance and protects cells from damage nih.govnih.gov. The accumulation of ROS can lead to increased DNA damage and trigger apoptosis, a process that nicotinic acid helps to counteract nih.govnih.gov.

| Parameter | Effect of Oxidative Stress (e.g., H₂O₂) | Effect of Nicotinic Acid Pretreatment | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Decreased Production | nih.gov |

| Glutathione (GSH) | Depleted | Depletion Alleviated | nih.gov |

| Cell Death/Apoptosis | Induced | Protected Against | karger.comnih.gov |

Nicotinic acid modulates intracellular calcium ([Ca²⁺]i) concentrations in a manner that is dependent on its concentration and the duration of exposure. High concentrations of nicotinic acid have been observed to induce a biphasic response in NIH3T3 cells, initially causing a reduction in [Ca²⁺]i within seconds, followed by a gradual elevation. This subsequent increase in intracellular calcium is at least partially due to the release of calcium from internal stores within the endoplasmic reticulum. This modulation of calcium signaling can, in turn, influence various downstream cellular processes, including cytoskeletal dynamics.

Mechanisms of Specific Biological Activities

Beyond its general effects on cellular homeostasis, nicotinic acid exhibits specific biological activities, including well-known vasodilatory effects and emerging anti-cancer mechanisms.

The most widely recognized side effect of nicotinic acid, cutaneous vasodilation or "flushing," is a direct result of its specific molecular actions nih.gov. This process is initiated by the binding of nicotinic acid to the G protein-coupled receptor 109A (GPR109A), which is present on the surface of epidermal Langerhans cells nih.govresearchgate.net.

This binding event triggers a signaling cascade that activates prostaglandin synthase enzymes researchgate.net. The activation leads to an increased synthesis and release of vasodilatory prostaglandins, primarily prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂) nih.govresearchgate.netnih.govtandfonline.com. These prostaglandins then bind to their respective receptors (DP1, EP₂, and EP₄) located on the smooth muscle cells of local capillaries in the upper dermis nih.govresearchgate.net. The activation of these receptors promotes the relaxation of the capillary smooth muscle, resulting in increased blood flow and the characteristic warmth and redness of the skin researchgate.netnih.gov.

Nicotinic acid has demonstrated potential anti-cancer activity, particularly in the context of malignant glioma, one of the most aggressive forms of brain cancer nih.govneurosciencenews.com. Its mechanism involves inhibiting the invasion of glioma cells, a key factor in the disease's progression nih.govfrontiersin.org.

Treatment of U251 glioma cells with nicotinic acid leads to a reduction in their invasive capabilities. This is accompanied by a significant molecular change: a shift away from a mesenchymal phenotype, which is associated with cell migration and invasion, towards an epithelial phenotype characterized by increased cell-cell adhesion nih.gov. The core of this mechanism is nicotinic acid's ability to facilitate the ubiquitination and subsequent degradation of Snail1 nih.govfrontiersin.org. Snail1 is a key transcription factor that represses the expression of E-cadherin, a protein crucial for forming adherens junctions between cells nih.gov. By promoting the degradation of Snail1, nicotinic acid treatment leads to the upregulation of E-cadherin, which then accumulates at the cell-cell boundary, strengthening adhesion and inhibiting the cells' ability to invade surrounding tissues nih.govresearchgate.net. High concentrations of nicotinic acid can also induce apoptosis in glioma cells, a process linked to elevated intracellular calcium levels and endoplasmic reticulum stress techscience.com.

| Molecular Target/Process | Effect of Nicotinic Acid in Glioma Cells | Consequence | Reference |

|---|---|---|---|

| Snail1 (Transcription Factor) | Facilitates degradation | Decreased repression of E-cadherin | nih.govfrontiersin.org |

| E-cadherin (Adhesion Protein) | Upregulated expression | Increased cell-cell adhesion | nih.gov |

| Cell Phenotype | Loss of mesenchymal phenotype | Reduced invasion and migration | nih.gov |

| Apoptosis | Induced at high concentrations | Glioma cell death | techscience.com |

Impact on Gastric Physiology (e.g., Histamine (B1213489) Release, HCl Secretion)

Nicotinic acid hydrochloride is understood to influence gastric acid secretion primarily through a mechanism involving histamine. The gastric mucosa is populated with a significant number of histamine-containing mast cells in proximity to the acid-secreting parietal cells. scispace.com Research suggests that nicotinic acid is a potent agent for inducing the release of histamine from these mast cells. scispace.com

Once released, histamine acts as a paracrine signaling molecule, binding to histamine H2 receptors located on the basolateral membrane of parietal cells. scispace.comnih.gov This receptor activation is a principal stimulus for the secretion of hydrochloric acid (HCl). nih.gov The binding of histamine to the H2 receptor initiates an intracellular signaling cascade that ultimately activates the H+/K+ ATPase, or "proton pump," the enzyme directly responsible for transporting hydrogen ions into the gastric lumen. scispace.com

Therefore, the proposed mechanism posits that nicotinic acid hydrochloride can indirectly stimulate HCl production. By triggering histamine release from gastric mast cells, it activates the critical histamine-H2 receptor pathway on parietal cells, leading to the secretion of gastric acid. scispace.com This role highlights histamine as a key mediator in the physiological response of the stomach to nicotinic acid.

Influence on Glucose Metabolism and Insulin (B600854) Sensitivity

The administration of nicotinic acid hydrochloride has been shown to significantly affect glucose homeostasis, primarily by inducing a state of insulin resistance. This effect is multifaceted, involving actions in the liver, adipose tissue, and skeletal muscle.

One of the central mechanisms is the induction of hepatic insulin resistance. In studies involving dyslipidemic individuals, treatment with nicotinic acid resulted in a reduced ability of insulin to suppress endogenous glucose production. wikipedia.orgnih.govyoutube.com This effect is linked to changes in intracellular lipid signaling molecules; specifically, an accumulation of diacylglycerol (DAG) has been observed in hepatocytes following nicotinic acid administration. wikipedia.orgnih.govyoutube.com The increase in hepatic DAG content is thought to interfere with the insulin signaling cascade, contributing to the observed resistance. wikipedia.orgnih.govyoutube.com

In peripheral tissues, particularly skeletal muscle, nicotinic acid has been shown to decrease insulin sensitivity by reducing non-oxidative glucose disposal. This impairment is associated with an increase in the availability and oxidation of circulating free fatty acids (NEFAs), rather than an accumulation of lipid within the muscle cells themselves. researchgate.net

The effects on adipose tissue are also critical. Long-term treatment with nicotinic acid can lead to an adaptive downregulation of the enzyme phosphodiesterase 3B (PDE3B) in adipocytes. nih.govnih.govekb.eg This enzyme is a key component of the insulin signaling pathway that mediates the anti-lipolytic effect of insulin. Its downregulation contributes to a state of insulin resistance within the fat cells. nih.govnih.govekb.eg

The G protein-coupled receptor 109A (GPR109A), a known receptor for nicotinic acid, plays a complex role. While activation of GPR109A is involved in the initial anti-lipolytic effect of nicotinic acid, it also mediates an increase in the secretion of adiponectin, an insulin-sensitizing hormone. scispace.comresearchgate.net However, studies in GPR109A knockout mice suggest that this receptor is not essential for the long-term development of insulin resistance. scispace.com Furthermore, GPR109A is expressed on pancreatic beta-cells, where its activation by nicotinic acid can inhibit glucose-stimulated insulin secretion.

Table 1: Effects of Nicotinic Acid Treatment on Hepatic Insulin Sensitivity and Lipid Metabolism

| Parameter | Placebo | Nicotinic Acid | Percentage Change | P-value |

|---|---|---|---|---|

| VLDL-Triglyceride Production Rate | Baseline | -68% | -68% | N/A |

| Inhibition of Endogenous Glucose Production (mg/kg·min) | 1.0 ± 0.5 | 0.7 ± 0.4 | -30% | <0.05 |

| Fasting Hepatic Insulin Sensitivity Index | 4.8 ± 1.8 | 3.2 ± 1.6 | -33.3% | <0.05 |

Data derived from a study on nondiabetic, dyslipidemic men with metabolic syndrome. wikipedia.orgnih.govyoutube.com

Table 2: Effects of Nicotinic Acid Treatment on Peripheral Insulin Sensitivity

| Parameter | Pre-Treatment | Post-Treatment | P-value |

|---|---|---|---|

| Glucose Infusion Rate (GIR) | Baseline | Reduced | 0.03 |

| Nonoxidative Glucose Disposal | Baseline | Reduced | <0.01 |

| Fasting Non-Esterified Fatty Acids (NEFAs) | Baseline | Increased | 0.01 |

Data from a study on nondiabetic males. researchgate.net

Clinical Research and Translational Studies

Research on Cardiovascular Disease Management

Clinical investigations into nicotinic acid have largely centered on its impact on various facets of cardiovascular disease, from improving lipid profiles to its potential for reducing cardiovascular events.

Dyslipidemia and Atherosclerosis Progression Studies

Studies have consistently shown that nicotinic acid can favorably alter blood lipid levels. harvard.edu It is recognized for its ability to lower total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. harvard.edu

Nicotinic acid has demonstrated significant effects on the lipid profile. It can increase HDL cholesterol levels, often referred to as "good" cholesterol, and decrease elevated triglycerides. harvard.edumayoclinic.org Research indicates that it can raise HDL cholesterol by over 30% and lower triglycerides by as much as 25%. mayoclinic.org Furthermore, it has been shown to reduce levels of total plasma cholesterol, apolipoprotein B (APOB), very-low-density lipoprotein (VLDL), LDL, and lipoprotein(a). researchgate.net

In a study involving patients with peripheral arterial disease, nicotinic acid significantly increased HDL-C by 29% and decreased triglycerides by 23% and LDL-C by 8% in individuals with diabetes. Similar results were seen in those without diabetes, with a 29% increase in HDL-C, a 28% decrease in triglycerides, and a 9% decrease in LDL-C. nih.gov Another investigation found that extended-release niacin therapy led to a 16% increase in HDL-C and a 20% decrease in LDL-C. nih.gov

Nicotinic acid also affects lipoprotein subclasses. It has been observed to shift the LDL subclass distribution towards larger particles and increase the levels of larger, potentially more cardioprotective HDL particles. nih.gov While it increases HDL-C by promoting the number of large, cholesterol-rich HDL particles, it has minimal to no effect on the total number of HDL particles. lipid.org The mechanism behind its lipid-lowering effects involves reducing the synthesis of VLDL-C and LDL-C. wikipedia.org

Below is an interactive data table summarizing the effects of nicotinic acid on plasma lipids and lipoproteins from various studies.

| Study/Analysis | Participant Group | Key Findings on Plasma Lipids and Lipoproteins |

| General Clinical Use | Patients with dyslipidemia | Can increase HDL cholesterol by over 30% and lower triglycerides by up to 25%. mayoclinic.org Also lowers total cholesterol, LDL cholesterol, VLDL, and lipoprotein(a). harvard.eduresearchgate.net |

| ADMIT Study | Patients with peripheral arterial disease (with and without diabetes) | In diabetic patients: HDL-C +29%, Triglycerides -23%, LDL-C -8%. In non-diabetic patients: HDL-C +29%, Triglycerides -28%, LDL-C -9%. nih.gov |

| Extended-Release Niacin Study | Volunteers without other lipid-modifying medication | HDL-C +16%, LDL-C -20%. nih.gov |

| Atorvastatin and Niacin Comparison | Patients with atherogenic dyslipidemia | Niacin increased large LDL particles by 75% and shifted LDL subclass to larger particles. nih.gov |

| Niacin's Effect on HDL Particles | General observation | Increases the number of large, cholesterol-rich HDL particles but has little to no effect on the total number of HDL particles. lipid.org |

Beyond its impact on lipid profiles, research has explored the effect of nicotinic acid on the physical manifestation of atherosclerosis. Imaging studies utilizing techniques like carotid intima-media thickness (CIMT) testing, carotid wall volume assessment by magnetic resonance imaging (MRI), and coronary angiography have suggested a positive impact. lipid.org Several studies, including ARBITER 2, the Oxford Niaspan Study, HATS, FATS, AFREGS, and CLAS, have indicated that nicotinic acid, often in combination with other lipid-lowering agents, can lead to the regression or reduced progression of atherosclerotic plaques. lipid.org

While nicotinic acid has shown promise in improving surrogate markers of cardiovascular disease, its role in reducing actual cardiovascular events has been a subject of evolving research and debate. Early studies, such as the Coronary Drug Project, demonstrated a benefit of nicotinic acid monotherapy in reducing cardiovascular mortality in the long term. nih.gov A meta-analysis of 11 randomized controlled trials also showed that treatment with nicotinic acid significantly reduced the incidence of any cardiovascular events, major coronary events, and stroke. researchgate.net

Combination Therapy Studies with Other Lipid-Modulating Agents (e.g., Statins)

Given the widespread use of statins as a first-line treatment for high cholesterol, much research has focused on the efficacy of adding nicotinic acid to statin therapy. The rationale was that the complementary mechanisms of action—statins primarily lowering LDL-C and nicotinic acid favorably affecting a broader range of lipids, including HDL-C and triglycerides—would lead to enhanced cardiovascular protection. nih.gov

The HDL-Atherosclerosis Treatment Study (HATS) found that combining low-dose simvastatin (B1681759) with nicotinic acid in patients with established cardiovascular disease and low HDL-C resulted in a significant decrease in angiographic atherosclerosis and a substantial reduction in coronary events compared to placebo. nih.gov Similarly, the ARBITER 2 study showed that the combination of a statin and nicotinic acid led to the stabilization of atherosclerosis. nih.gov

However, as mentioned previously, the larger and more recent AIM-HIGH and HPS2-THRIVE trials did not corroborate these earlier findings in terms of cardiovascular event reduction. nih.govnih.gov In the AIM-HIGH trial, despite improvements in lipid parameters, the addition of niacin to statin therapy did not significantly reduce major vascular events. nih.gov The HPS2-THRIVE study also showed no significant benefit in this regard. nih.gov These results have led to a shift in clinical practice, with less emphasis on the routine combination of nicotinic acid with statins for cardiovascular risk reduction. harvard.edu

Research in Neurological and Psychiatric Disorders

The potential applications of nicotinic acid extend beyond cardiovascular health, with some research exploring its role in neurological and psychiatric conditions. Observational studies have suggested a possible link between niacin intake and cognitive health. For instance, a protective effect against Alzheimer's disease and cognitive decline was observed when comparing the highest to the lowest intakes of niacin. harvard.edu The Coronary Artery Risk Development in Young Adults (CARDIA) study, which followed individuals for up to 25 years, found that a higher intake of niacin during young adulthood was associated with better cognitive function scores in midlife. harvard.edu However, it is important to note that these are associations, and more rigorous clinical trials are needed to establish a causal relationship and determine the therapeutic potential of nicotinic acid in these areas.

Research on Metabolic Disorders

The effects of nicotinic acid on glucose metabolism have been a subject of considerable research, with studies indicating a complex relationship. Some investigations have shown that nicotinic acid treatment can lead to a reduction in insulin (B600854) sensitivity. nih.gov In a study with healthy volunteers, a short-term administration of nicotinic acid was found to significantly decrease the glucose infusion rate required to maintain euglycemia, which is indicative of reduced insulin sensitivity. nih.gov This effect was associated with a decrease in non-oxidative glucose disposal. nih.gov

Furthermore, in a study involving non-diabetic, dyslipidemic men with metabolic syndrome, an eight-week treatment with Niaspan® (an extended-release form of nicotinic acid) induced hepatic insulin resistance. researchgate.net This was evidenced by a reduced inhibition of endogenous glucose production by insulin and a decrease in the fasting hepatic insulin sensitivity index. researchgate.net The proposed mechanism for this effect involves an accumulation of diacylglycerol and an alteration of insulin signaling in hepatocytes. researchgate.net

While some studies suggest that niacin can induce insulin resistance and fasting hyperglycemia, others indicate that the effects on fasting glucose and hemoglobin A1c levels are modest and may be transient or reversible. researchgate.netnih.gov It has been suggested that the impact of nicotinic acid on glycemic control might be dose-related and more pronounced at higher doses. nih.gov The mechanisms through which nicotinic acid influences glucose homeostasis are thought to be independent of its effects on lipid metabolism and may involve various cellular pathways, including the NAD-sirtuin pathway. nih.govresearchgate.net

Table 2: Effects of Nicotinic Acid on Glucose Homeostasis in Clinical Studies

| Study Population | Key Findings | Proposed Mechanism |

|---|---|---|

| Healthy Volunteers | Reduced insulin sensitivity and non-oxidative glucose disposal. nih.gov | Not specified |

| Dyslipidemic Men with Metabolic Syndrome | Induced hepatic insulin resistance, reduced inhibition of endogenous glucose production by insulin. researchgate.net | Accumulation of diacylglycerol and altered insulin signaling in hepatocytes. researchgate.net |

| Patients with Dyslipidemia (with or without diabetes) | Modest increases in fasting glucose and hemoglobin A1c levels. nih.gov | Not fully elucidated |

Nicotinic acid has emerged as a potential therapeutic agent for the management of hyperphosphatemia in patients with chronic kidney disease (CKD), particularly those on dialysis. nih.gov The mechanism of action is distinct from traditional phosphate (B84403) binders; nicotinic acid is thought to inhibit the sodium-phosphate cotransporter in the gastrointestinal tract, thereby reducing the absorption of dietary phosphate. nih.govsemanticscholar.org

Several clinical trials have demonstrated the efficacy of nicotinic acid in lowering serum phosphorus levels in this patient population. In a randomized, double-blind clinical trial with end-stage renal disease (ESRD) patients, low-dose nicotinic acid resulted in a significant decrease in mean phosphorus levels over a three-month period. In contrast, the placebo group showed an increase in phosphorus levels. A meta-analysis of preclinical and clinical trials also concluded that nicotinic acid and its related compounds are effective in reducing serum phosphorus concentrations in dialysis patients. nih.gov

Table 3: Clinical Trials of Nicotinic Acid for Hyperphosphatemia in Chronic Kidney Disease

| Study Design | Patient Population | Key Findings on Serum Phosphorus | Additional Observations |

|---|---|---|---|

| Randomized, double-blind clinical trial | 70 ESRD patients | Significant decrease in mean phosphorus level in the niacin group (from 6.7 to 4.4 mg/dl) over 3 months. | Significant increase in HDL in the niacin group. |

| Head-to-head comparative study | 40 hemodialysis patients | Both niacin and sevelamer (B1230288) hydrochloride significantly reduced serum phosphorus. nih.gov | Reduction in the Ca-P product in both groups. nih.gov |

| Meta-analysis of 12 trials | Dialysis patients | Nicotinic acid and related compounds significantly reduced serum phosphorus concentrations. nih.gov | Additive beneficial effects on lipid parameters were observed. nih.gov |

Research in Other Therapeutic Areas

The anti-inflammatory properties of nicotinic acid extend beyond its well-known effects in cardiovascular disease and are being explored in other therapeutic areas. These effects are largely mediated through the activation of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, which is expressed on various immune cells, including macrophages, monocytes, and neutrophils. nih.gov

In the context of multiple sclerosis (MS), an autoimmune demyelinating disease, nicotinic acid is considered a potential therapeutic agent. nih.gov It is proposed that nicotinic acid could provide therapeutic relief through mechanisms similar to glucocorticoids, which are commonly used to treat acute attacks of MS. nih.gov These mechanisms involve the induction of indoleamine 2,3-dioxygenase (IDO) and interleukin-10 (IL-10). nih.gov Furthermore, nicotinic acid can penetrate the blood-brain barrier and provides greater levels of NAD than its amide, nicotinamide (B372718), which has shown protective effects against demyelination in animal models of MS. nih.gov Studies in animal models of MS have shown that nicotinamide can protect axons from degeneration. sciencedaily.com Activation of nicotinic receptors has also been shown to negatively modulate the production of pro-inflammatory cytokines in MS patients. nih.gov

The role of HCA2 activation in skin inflammation has also been investigated, with potential implications for conditions like psoriasis. The activation of HCA2 in Langerhans cells and keratinocytes can stimulate the release of prostaglandins (B1171923) D2 and E2, leading to vasodilation. researchgate.net While this is associated with the common side effect of flushing, the immunomodulatory effects of HCA2 activation are of therapeutic interest. researchgate.net The anti-inflammatory effects of HCA2 have been demonstrated in various tissues and disease models, suggesting its potential as a therapeutic target for a range of inflammatory conditions. nih.gov

Liver Health and Antioxidant Properties

Nicotinic acid hydrochloride has been investigated for its potential therapeutic effects on liver health, primarily concerning its antioxidant properties and its role in mitigating fat accumulation. Research indicates that nicotinic acid may play a protective role against oxidative stress-induced cell death in hepatocytes, the primary cells of the liver. This hepatoprotective effect is partly attributed to its ability to prevent the decline of intracellular total NAD and the glutathione (B108866)/glutathione disulfide (GSH/GSSG) ratio, a key indicator of cellular antioxidant capacity nih.gov.

In preclinical studies, nicotinic acid supplementation has been shown to alleviate liver injury induced by chronic alcohol exposure in mice, a condition closely linked to oxidative stress. This was associated with reduced hepatic lipid peroxidation and increased concentrations of glutathione, a major endogenous antioxidant nih.gov. Furthermore, dietary supplementation with nicotinic acid has been observed to improve the uptake of zinc in the liver. Zinc is an essential mineral for normal liver function, and its deficiency can exacerbate liver damage. By enhancing hepatic zinc levels, nicotinic acid contributes to the protection of the liver against oxidative damage cambridge.org.

The potential application of nicotinic acid in the context of non-alcoholic fatty liver disease (NAFLD) has also been a subject of research. NAFLD is characterized by the accumulation of fat in the liver (hepatic steatosis) and can progress to more severe liver conditions. Studies in animal models have demonstrated that nicotinic acid can markedly and significantly prevent the development of hepatic steatosis google.comtechlinkcenter.org. The proposed mechanisms for this include the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, and the reduction of oxidative stress wikipedia.orgnih.govresearchfeatures.com. In cultured human hepatocytes, niacin has been shown to inhibit alcohol-induced fat accumulation google.com. An uncontrolled clinical trial involving patients with hypertriglyceridemia and steatosis showed a significant reduction in liver fat after six months of treatment with extended-release niacin nih.govresearchfeatures.com.

Table 1: Summary of Research Findings on Nicotinic Acid and Liver Health

| Area of Investigation | Key Findings | Proposed Mechanism of Action | Model System |

|---|---|---|---|

| Oxidative Stress | Protected hepatocytes from H₂O₂-induced cell death. | Prevention of intracellular NAD and GSH/GSSG ratio decline. | Cultured human and mouse hepatocytes nih.gov. |

| Alcohol-Induced Liver Injury | Attenuated liver injury and lipid peroxidation. | Increased liver GSH concentrations. | Mice nih.gov. |

| Hepatic Zinc Uptake | Improved hepatic zinc levels and offered hepatoprotection. | Enhanced antioxidant defense system. | Rats cambridge.org. |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Prevented the development of hepatic steatosis. | Inhibition of DGAT2 and reduction of oxidative stress. | Rats and cultured human hepatocytes google.comnih.govresearchfeatures.com. |

| Clinical Observation (Uncontrolled) | Reduced liver fat by 47% in hypertriglyceridemic patients with steatosis. | Not specified in the study. | Humans nih.govresearchfeatures.com. |

Healthy Aging and Longevity

The interest in nicotinic acid hydrochloride in the context of healthy aging and longevity is closely tied to its role as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production nih.govnih.gov. NAD+ levels have been observed to decline with age, and this decline is associated with various age-related diseases acs.org.

One of the key mechanisms through which NAD+ is thought to influence aging is its role as a substrate for sirtuins, a class of proteins that regulate various cellular processes, including DNA repair, inflammation, and metabolism researchgate.netexplorationpub.com. Sirtuins are NAD+-dependent enzymes, meaning their activity is influenced by the availability of NAD+ researchgate.netexplorationpub.comcalerie.com. Caloric restriction, a well-known intervention for extending lifespan in various organisms, is believed to exert some of its effects by increasing NAD+ levels and subsequently activating sirtuins nih.govfrontiersin.org.

Research in model organisms has provided some evidence for the lifespan-extending effects of nicotinic acid. For instance, studies in the roundworm Caenorhabditis elegans have shown that nicotinic acid can extend lifespan, an effect mediated through the sirtuin Sir-2.1 nih.govnmn.com. However, the translation of these findings to humans is not straightforward. A study comparing the effects of nicotinic acid on C. elegans and human Hs68 cells found that while it extended the lifespan of the worms, it did not have the same effect on the human cells nih.govnmn.com. The researchers hypothesized that the steady-state intracellular NAD+ levels in the human cells were already above the saturating concentration required for sirtuin activation, thus additional NAD+ from nicotinic acid did not produce a longevity effect nih.gov. This suggests that the potential of nicotinic acid to promote longevity may be limited to individuals with lower intracellular NAD+ levels nih.gov.

Hypochlorhydria and Gastric Function

Hypochlorhydria, a condition characterized by insufficient production of stomach acid (hydrochloric acid), can lead to various digestive issues, including bloating, belching, and heartburn scispace.comyourhealthbase.com. An adequate level of stomach acid is crucial for proper digestion, absorption of nutrients, and preventing the overgrowth of pathogens in the gastrointestinal tract isom.ca.

Case reports and theoretical analyses have suggested a potential role for nicotinic acid in the management of hypochlorhydria scispace.comresearchgate.net. Several mechanisms have been proposed to explain how nicotinic acid might influence gastric acid secretion. One proposed mechanism involves the release of histamine (B1213489) from gastric mast cells scispace.comresearchgate.net. Histamine is a known potent stimulator of acid secretion from the parietal cells of the stomach scispace.com.

Another proposed mechanism centers on the role of nicotinic acid in cellular energy metabolism. The production of hydrochloric acid by parietal cells is an energy-intensive process that requires a significant amount of adenosine (B11128) triphosphate (ATP). Nicotinic acid, as a precursor to NAD+, and subsequently NADH, is essential for the mitochondrial production of ATP. Therefore, adequate levels of niacin may be necessary to provide the energy required for robust gastric acid secretion scispace.comresearchgate.net.

It has also been suggested that niacin supplementation might help in normalizing the gastric pH, which in turn can regulate gastrin levels scispace.comresearchgate.net. While these mechanisms are plausible, the clinical evidence supporting the use of nicotinic acid for hypochlorhydria is currently limited to case reports and requires further investigation through more rigorous controlled studies scispace.com.

Clinical Trial Design and Methodological Considerations

Observational Studies and Meta-Analyses

A significant body of clinical research on nicotinic acid has come from large-scale observational studies and meta-analyses, primarily focused on its effects on cardiovascular disease (CVD) nih.gov. These studies have been instrumental in shaping the understanding of both the potential benefits and the limitations of nicotinic acid therapy.

Early observational studies and smaller trials suggested that nicotinic acid could favorably alter lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol and triglycerides harvard.edu. However, more recent and larger randomized controlled trials and subsequent meta-analyses have yielded more complex and often disappointing results regarding its impact on cardiovascular outcomes, especially when used in conjunction with statin therapy nih.govdroracle.ai.